Spectroscopic analysis (NMR, IR, Mass Spec) of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine
Spectroscopic analysis (NMR, IR, Mass Spec) of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive analytical framework for the structural elucidation of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a significant pharmacophore known for a wide range of biological activities.[1][2][3] Accurate and unambiguous characterization is paramount for advancing research and development. This document details the expected outcomes and interpretive logic for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. Methodologies are presented to ensure reproducible and self-validating results for researchers and drug development professionals.
Introduction and Molecular Overview
The 1,2,4-triazole nucleus is a foundational motif in a multitude of therapeutically significant agents, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][4] The title compound, 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine, integrates this potent heterocyclic core with a flexible 3-phenylpropyl thioether side chain. This combination of a rigid, electron-rich aromatic system (triazole), a primary amine, a non-polar aromatic group (phenyl), and a flexible alkyl sulfide linker suggests a molecule with diverse potential for biological interactions and material applications.
The structural integrity and purity of such a compound must be unequivocally established before its use in further studies. Spectroscopic analysis provides a definitive, non-destructive method for confirming molecular structure. This guide synthesizes predictive data based on the compound's key structural features to provide a benchmark for its analytical characterization.
Figure 1: Molecular structure of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of compounds and to clearly resolve exchangeable protons like those in N-H and NH₂ groups.
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Triazole N-H Proton: A broad singlet is anticipated in the downfield region, typically around δ 11.5-12.5 ppm . This significant downfield shift is characteristic of acidic protons on a nitrogen atom within a heterocyclic ring.[2][4] Its broadness is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange.
-
Amine (NH₂) Protons: A broad singlet corresponding to two protons is expected around δ 5.5-6.0 ppm .[2][4] The chemical shift can vary with concentration and temperature. This signal will disappear upon the addition of D₂O, a key validation step.
-
Phenyl Protons: The five protons of the monosubstituted benzene ring will appear as a multiplet in the aromatic region, predicted to be between δ 7.15-7.35 ppm .[5]
-
Alkyl Chain Protons:
-
-S-CH₂- (Cα): The methylene group directly attached to the sulfur atom is expected to be a triplet around δ 3.0-3.2 ppm . The electronegativity of the sulfur atom causes a moderate downfield shift.
-
-CH₂-Ph (Cγ): The benzylic methylene group adjacent to the phenyl ring will likely resonate as a triplet around δ 2.6-2.8 ppm .
-
-CH₂- (Cβ): The central methylene group of the propyl chain will appear as a multiplet (quintet or sextet) around δ 1.9-2.1 ppm , as it is coupled to the two adjacent methylene groups.
-
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule.
-
Triazole Carbons (C3 & C5): These heterocyclic carbons are significantly deshielded and are expected in the δ 150-165 ppm range. The C3 carbon, bonded to the amine group, and the C5 carbon, bonded to the sulfur atom, will have distinct chemical shifts within this range.[2][4]
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 125-142 ppm ). The quaternary carbon (ipso-carbon) attached to the propyl chain is expected around δ 140-142 ppm , while the other CH carbons will resonate between δ 126-129 ppm .
-
Alkyl Chain Carbons:
-
-S-CH₂- (Cα): Expected around δ 30-35 ppm .
-
-CH₂- (Cβ): Expected around δ 28-32 ppm .
-
-CH₂-Ph (Cγ): Expected around δ 33-37 ppm .
-
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Triazole C3 | - | ~160-165 |
| Triazole C5 | - | ~150-155 |
| Triazole N-H | 11.5 - 12.5 (s, 1H, broad) | - |
| Amine NH₂ | 5.5 - 6.0 (s, 2H, broad) | - |
| Phenyl C (Quaternary) | - | ~140-142 |
| Phenyl CH | 7.15 - 7.35 (m, 5H) | ~126-129 |
| -S-C H₂- (Cα) | 3.0 - 3.2 (t, 2H) | ~30-35 |
| -CH₂-C H₂-CH₂- (Cβ) | 1.9 - 2.1 (m, 2H) | ~28-32 |
| C H₂-Ph (Cγ) | 2.6 - 2.8 (t, 2H) | ~33-37 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine (in DMSO-d₆).
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Validation: Perform a D₂O exchange experiment. After acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the disappearance of N-H and NH₂ signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum will provide clear evidence for the key functional groups within the molecule.
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N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) group, corresponding to asymmetric and symmetric stretching, in the region of 3300-3450 cm⁻¹ . A broader absorption for the triazole N-H stretch is also expected around 3100-3200 cm⁻¹ .[6]
-
C-H Stretching: Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ . Aliphatic C-H stretches from the propyl chain will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=N and C=C Stretching: Vibrations from the C=N bonds within the triazole ring and C=C bonds in the phenyl ring are expected in the 1450-1620 cm⁻¹ region.[6][7]
-
N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1590-1650 cm⁻¹ .
-
C-S Stretching: A weak absorption band characteristic of the C-S (thioether) linkage is expected in the 600-800 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3450 |
| Triazole (N-H) | Stretch | 3100 - 3200 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |
| Triazole/Phenyl (C=N, C=C) | Ring Stretch | 1450 - 1620 |
| Thioether (C-S) | Stretch | 600 - 800 |
Table 2: Key Predicted Infrared Absorption Frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine group and triazole nitrogens are readily protonated.
Molecular Ion and Isotopic Pattern
The calculated monoisotopic mass of C₁₁H₁₄N₄S is 234.0939 . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 235.0992 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of this theoretical value. The presence of a sulfur atom will also generate a characteristic [M+2+H]⁺ peak at m/z 237.09, with an intensity of approximately 4.4% relative to the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.
Predicted Fragmentation Pathway
The fragmentation of the molecule provides a structural fingerprint. The bonds adjacent to the sulfur atom and the benzylic position are common points of cleavage.
Figure 2: Predicted ESI-MS fragmentation pathway for 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine.
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Formation of Tropylium Ion (m/z 91.05): A very common and stable fragment in molecules containing a benzyl group. This results from the cleavage of the bond between the Cβ and Cγ carbons of the propyl chain, followed by rearrangement to the stable tropylium cation.[8] This is often a base peak.
-
Loss of the Phenylpropyl Radical (m/z 116.02): Cleavage of the S-Cα bond would result in the protonated 3-amino-5-mercapto-1,2,4-triazole core.
-
Benzylic Cleavage (m/z 144.05): Cleavage of the Cβ-Cγ bond can also result in the charge being retained on the sulfur-containing fragment.
| m/z (Predicted) | Formula | Identity |
| 235.10 | [C₁₁H₁₅N₄S]⁺ | [M+H]⁺ (Molecular Ion) |
| 91.05 | [C₇H₇]⁺ | Tropylium Ion |
| 116.02 | [C₂H₅N₄S]⁺ | Protonated 3-Amino-5-mercapto-1,2,4-triazole |
| 144.05 | [C₄H₈N₄S]⁺ | Fragment from benzylic cleavage |
Table 3: Predicted Key Ions in the ESI Mass Spectrum.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
MS/MS Analysis: To confirm the proposed fragmentation, perform a product ion scan (MS/MS) by isolating the parent ion (m/z 235.10) in the quadrupole and fragmenting it in the collision cell to observe the daughter ions.
Integrated Analytical Workflow
A robust characterization relies on the synergy of all three techniques. The proposed workflow ensures a logical progression from initial functional group identification to complete structural confirmation.
Figure 3: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the definitive structural characterization of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine. By comparing experimental data to the predictive values and fragmentation patterns outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of their synthesized compound. This rigorous analytical validation is an indispensable step in the pipeline of drug discovery and materials science, ensuring that subsequent biological or physical studies are based on a well-defined molecular entity.
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